molecular formula C6H12O3S B14652107 Ethyl 3-(methanesulfinyl)propanoate CAS No. 52754-04-8

Ethyl 3-(methanesulfinyl)propanoate

Cat. No.: B14652107
CAS No.: 52754-04-8
M. Wt: 164.22 g/mol
InChI Key: GLQXORZKRZSYPO-UHFFFAOYSA-N
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Description

Ethyl 3-(methanesulfinyl)propanoate is a chemical compound with the molecular formula C6H12O3S and a molecular weight of 164.22 g/mol . This compound features a propanoate ester group and a methanesulfinyl (methyl sulfoxide) functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The sulfoxide group can act as a chiral auxiliary or a directing group in stereoselective synthesis, and it is also a key precursor for the preparation of various sulfoxide-containing molecules. Researchers may utilize this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials. It serves as a versatile building block for further chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. The compound is for research use only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

ethyl 3-methylsulfinylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-3-9-6(7)4-5-10(2)8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQXORZKRZSYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCS(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564857
Record name Ethyl 3-(methanesulfinyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52754-04-8
Record name Ethyl 3-(methanesulfinyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and Considerations

The conversion of a sulfide to a sulfoxide involves the transfer of a single oxygen atom to the sulfur center. This transformation must be carefully controlled to prevent over-oxidation to the corresponding sulfone. The general reaction for preparing this compound can be represented as:

Ethyl 3-(methylthio)propanoate + [O] → this compound

The selective oxidation requires careful selection of oxidizing agents, reaction conditions, and monitoring techniques.

Key Factors Affecting Selective Oxidation

Several factors influence the selectivity of sulfide oxidation:

  • Oxidant strength and stoichiometry
  • Reaction temperature
  • Solvent system
  • Reaction time
  • Catalyst presence

The proper management of these factors is crucial for achieving high selectivity toward the sulfoxide product.

Specific Preparation Methods

m-Chloroperbenzoic Acid (m-CPBA) Method

m-CPBA represents one of the most widely used oxidants for the selective preparation of sulfoxides. For this compound, the following procedure has been documented:

Procedure:

  • Dissolve ethyl 3-(methylthio)propanoate in dichloromethane or chloroform
  • Cool the solution to -78°C using a dry ice/acetone bath
  • Add 1.1 equivalents of m-CPBA dropwise
  • Monitor the reaction by TLC until completion (typically 1-2 hours)
  • Quench the reaction with dimethyl sulfide
  • Purify via column chromatography

This low-temperature approach is critical for controlling selectivity. Research has demonstrated that at -78°C, m-CPBA oxidation of sulfides shows high sulfoxide selectivity with minimal sulfone formation. When the reaction is conducted at higher temperatures, significant over-oxidation to the sulfone occurs.

The yield for this method typically ranges from 80-85%. A key observation from related studies indicates that the m-CPBA method may produce a mixture of sulfoxide stereoisomers that can equilibrate over time, particularly in the presence of acid catalysts.

Hydrogen Peroxide-Based Methods

Hydrogen peroxide represents a more environmentally friendly alternative for sulfoxide preparation:

Procedure:

  • Dissolve ethyl 3-(methylthio)propanoate in a suitable solvent (acetic acid, methanol, or acetonitrile)
  • Add a catalytic amount of a transition metal catalyst (e.g., Na₂WO₄, MoO₃, or V₂O₅)
  • Add 1.0-1.2 equivalents of hydrogen peroxide (30% aqueous solution)
  • Stir at room temperature or slightly elevated temperature (30-40°C)
  • Monitor reaction progress by TLC
  • Work up and purify

This method typically provides yields of 70-80% for sulfoxides. The catalysts play a crucial role in activating hydrogen peroxide for the selective oxidation. Metal oxides such as MoO₃ have been shown to facilitate selective sulfoxide formation regardless of hydrogen peroxide quantities.

Hypohalite-Based Methods

Sodium hypochlorite (NaOCl) and calcium hypochlorite (Ca(OCl)₂) offer efficient alternatives for sulfoxide preparation:

Procedure:

  • Dissolve ethyl 3-(methylthio)propanoate in a biphasic system of dichloromethane and water
  • Add sodium hypochlorite pentahydrate (NaOCl·5H₂O) at room temperature
  • Stir vigorously for 0.15-4 hours
  • Separate the organic layer and purify

This method has demonstrated excellent yields (66-97%) for the conversion of thioethers to sulfoxides. The reaction time is significantly shorter compared to m-CPBA, making it advantageous for larger-scale preparations.

Periodate-Based Methods

Sodium periodate (NaIO₄) and periodic acid (H₅IO₆) represent another class of oxidants for selective sulfoxide formation:

Procedure:

  • Dissolve ethyl 3-(methylthio)propanoate in a mixture of methanol and water
  • Add sodium periodate (1.2 equivalents)
  • Stir at room temperature for 2-4 hours
  • Work up and purify

For substrates containing basic functionalities, an optimized procedure using H₅IO₆ (2 equivalents) with acetic acid (4 equivalents) at 60°C has shown excellent yields (94%) after 4 hours. This method demonstrates high selectivity for sulfoxide over sulfone formation, with <10% conversion to sulfone even after extended reaction times (30 hours).

Temperature Effects on Selectivity

Temperature plays a critical role in controlling the selectivity of sulfide oxidation. Research has demonstrated a clear correlation between reaction temperature and oxidation products:

Temperature Primary Product Secondary Product Reaction Time Reference
-78°C Sulfoxide Minimal sulfone 1-2 hours
0°C Sulfoxide Some sulfone 1 hour
35°C Mixture Significant sulfone 0.5 hours
50°C Sulfone No sulfoxide 10 hours

These data clearly illustrate that lower temperatures (-78°C to 0°C) favor sulfoxide formation, while higher temperatures promote further oxidation to the sulfone.

Solvent Effects on Oxidation Selectivity

The choice of solvent significantly impacts the efficiency and selectivity of the oxidation reaction:

Solvent Oxidant Yield (%) Reaction Time Reference
DCM m-CPBA 81 0.5 hours
CHCl₃ m-CPBA 74 0.5 hours
MeCN m-CPBA 69 4 hours
THF m-CPBA 87 0.5 hours
THF (0°C) m-CPBA 84 1 hour
MeOH NaIO₄ 70-80 2-4 hours

Chlorinated solvents and THF generally provide the highest yields when using m-CPBA as the oxidant. At 0°C in THF, the reaction shows excellent selectivity for sulfoxide formation.

Optimization of Oxidant Stoichiometry

The amount of oxidizing agent directly affects the product distribution. For preparing this compound, the following relationships have been observed:

m-CPBA Equivalents Major Product Yield (%) Temperature Reference
1.0 Sulfoxide 77 0°C
1.2 Sulfoxide 83 0°C
1.5 Sulfoxide 85 0°C
2.0 Sulfoxide 84 0°C
2.2 (at -40°C) Mainly sulfone 90 -40°C

These results indicate that using 1.2-1.5 equivalents of m-CPBA at 0°C provides optimal yields of the sulfoxide product. Increasing the oxidant amount and/or temperature leads to significant sulfone formation.

Purification and Characterization

Purification Methods

The isolation of pure this compound typically involves:

  • Silica gel column chromatography using ethyl acetate/hexane gradients
  • Recrystallization from appropriate solvent systems
  • Extraction procedures to remove oxidant byproducts

The sulfoxide product exhibits higher polarity than its sulfide precursor but lower polarity than the corresponding sulfone, allowing for effective chromatographic separation.

Characterization

This compound can be characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

    • ¹H NMR: Diagnostic signals for the methyl group attached to the sulfinyl moiety appear around δ 2.5-2.7 ppm
    • ¹³C NMR: The carbon adjacent to the sulfinyl group typically appears at δ 50-55 ppm
  • Mass Spectrometry

    • Molecular ion peak at m/z 164
    • Characteristic fragmentation patterns
  • Infrared Spectroscopy

    • Strong S=O stretching band at approximately 1030-1060 cm⁻¹
    • Ester C=O stretching at approximately 1720-1740 cm⁻¹

Stereochemical Considerations

The oxidation of ethyl 3-(methylthio)propanoate to this compound creates a stereogenic center at the sulfur atom, resulting in potential stereoisomers. Research on related sulfoxides has revealed interesting stereochemical behavior:

  • m-CPBA oxidation at low temperatures (-78°C) initially produces predominantly one sulfoxide stereoisomer
  • Over time, sulfoxide stereoisomers can equilibrate through a reversible elimination-addition mechanism
  • Equilibration is accelerated by acid catalysts (e.g., p-TsOH)

For this compound, stereoisomeric ratios typically reach an equilibrium of approximately 3:2 within 10-14 days at room temperature. This equilibration mechanism may involve the formation of a sulfonium intermediate or proceed through other pathways.

Comparative Analysis of Preparation Methods

A comprehensive comparison of the various methods for preparing this compound reveals the following advantages and limitations:

Method Yield (%) Reaction Time Selectivity Scale-up Potential Environmental Impact Reference
m-CPBA (-78°C) 80-85 1-2 hours Excellent Moderate Moderate
NaOCl 66-97 0.15-4 hours Very good Good Low
H₂O₂/Metal oxide 70-80 2-4 hours Good Excellent Low
NaIO₄ 70-80 2-4 hours Very good Good Moderate
H₅IO₆/AcOH 94 4 hours Excellent Good Moderate

Based on this analysis, the NaOCl method offers the best combination of high yield, short reaction time, and industrial applicability. For laboratory-scale preparations requiring high stereoselectivity, the low-temperature m-CPBA method is preferred. The H₂O₂/metal oxide system presents the most environmentally friendly option with good scalability potential.

Chemical Reactions Analysis

Types of Reactions

Ethoxycarbonylethyl methyl sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peroxyacids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, thiolates.

Major Products Formed

Scientific Research Applications

Ethoxycarbonylethyl methyl sulfoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethoxycarbonylethyl methyl sulfoxide involves its ability to participate in various chemical reactions due to the presence of the sulfoxide group. The sulfoxide group can act as both an electrophile and a nucleophile, allowing it to engage in diverse chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Ethyl 3-(Methylthio)Propanoate

Structure : Ethyl ester with a methylthio (-S-CH₃) group at the third carbon.
Key Differences :

  • Oxidation State : The thioether (-S-) group is less oxidized than the sulfinyl (-S(O)-) group, making it less polar.
  • Occurrence: A major aroma compound in pineapple pulp (91.21 µg/kg) and core (42.67 µg/kg), contributing to fruity/sweet notes .
  • Reactivity: Under cold plasma treatment, methyl thioesters (e.g., methyl 3-(methylthio)propanoate) can undergo radical-mediated reactions to form ethyl thioesters, highlighting their susceptibility to oxidative conditions .

Data Comparison :

Property Ethyl 3-(Methanesulfinyl)Propanoate Ethyl 3-(Methylthio)Propanoate
Functional Group Sulfinyl (-S(O)CH₃) Thioether (-S-CH₃)
Molecular Weight (g/mol) ~180 (estimated) 164.24
Polarizability Higher (due to S=O bond) Lower
Natural Occurrence Synthetic (inferred) Pineapple, durian

Ethyl 3-(Methylsulfonyl)Propanoate

Structure : Features a methylsulfonyl (-SO₂CH₃) group at the third carbon.
Key Differences :

  • Oxidation State : The sulfonyl group (-SO₂-) is fully oxidized compared to sulfinyl, increasing polarity and stability.
  • Applications : Used as a pharmaceutical intermediate (CAS: 118675-14-2), suggesting utility in drug synthesis .

Data Comparison :

Property This compound Ethyl 3-(Methylsulfonyl)Propanoate
Functional Group Sulfinyl (-S(O)CH₃) Sulfonyl (-SO₂CH₃)
Molecular Weight (g/mol) ~180 (estimated) 180.22
Polarity Moderate High
Applications Asymmetric synthesis (inferred) Pharmaceutical intermediates

3-(Ethylsulfinyl)Propanoic Acid

Structure : Carboxylic acid derivative with an ethylsulfinyl (-S(O)CH₂CH₃) group.
Key Differences :

  • Acid vs. Ester : The carboxylic acid form (CAS: 137375-82-7) is more water-soluble and reactive in acid-base reactions compared to the ester .
  • Commercial Availability : Listed by suppliers like Advtechind and AmadisChem, indicating industrial relevance .

Data Comparison :

Property This compound 3-(Ethylsulfinyl)Propanoic Acid
Functional Group Ester (-COOEt) + sulfinyl Carboxylic acid (-COOH) + sulfinyl
Molecular Weight (g/mol) ~180 (estimated) 182.23 (estimated)
Solubility Lipophilic Hydrophilic
Applications Synthesis intermediates Chemical building block

Other Propanoate Esters with Heteroatomic Substituents

  • Ethyl 3-(2-Furyl)Propanoate: Contains a furan ring instead of sulfinyl. Exhibits electron-withdrawing properties due to the furan moiety, influencing its reactivity in Diels-Alder reactions .

Q & A

Basic Research Question

  • HSQC NMR : Resolves C–H correlations, particularly for distinguishing sulfinyl (-SO-) from sulfonyl (-SO₂-) groups. The methanesulfinyl proton exhibits a characteristic downfield shift (δ 2.8–3.2 ppm) .
  • GC-FID/MS : Quantifies purity and identifies volatile byproducts (e.g., residual sulfanyl precursors) .
  • IR Spectroscopy : Confirms sulfinyl group presence via S=O stretching vibrations (1020–1060 cm⁻¹) .
    Advanced Tip : Combine 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities in chiral derivatives.

How does the sulfinyl group in this compound influence its reactivity in nucleophilic substitutions or redox reactions?

Advanced Research Question
The sulfinyl group acts as a polarizable electron-withdrawing group , enhancing:

  • Nucleophilic substitution : Reactivity at the β-position (relative to the ester) due to inductive effects. For example, it facilitates SN2 reactions with Grignard reagents in THF .
  • Redox Stability : The sulfinyl group resists further oxidation under mild conditions but decomposes under strong acidic or basic conditions (e.g., HCl/NaOH hydrolysis yields sulfinic acid derivatives) .
    Methodological Insight : Use DFT calculations to model charge distribution and predict regioselectivity in multi-step syntheses.

What are the stability profiles of this compound under varying pH and temperature conditions?

Advanced Research Question

  • Thermal Stability : Decomposes above 150°C, releasing SOₓ gases. Store at 2–8°C in inert solvents (e.g., anhydrous DCM) .
  • pH Sensitivity : Hydrolyzes in aqueous acidic (pH < 3) or alkaline (pH > 10) media. Kinetic studies show pseudo-first-order degradation at pH 7.4 (t₁/₂ ≈ 48 hours) .
    Experimental Design : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to establish shelf-life guidelines.

How is this compound utilized as a building block in synthesizing bioactive molecules or complex heterocycles?

Advanced Research Question

  • Pharmaceutical Intermediates : Used in multi-step syntheses of protease inhibitors or kinase modulators. For example, coupling with aminopyridines via CDI-mediated amidation yields bioactive amides .
  • Heterocycle Formation : Reacts with hydrazines to form 1,3,4-thiadiazoles under microwave irradiation (120°C, 30 min) .
    Case Study : In dabigatran etexilate synthesis, analogous propanoate esters undergo amidination and acylation with ≈48% overall yield .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for all procedures .
  • Respiratory Protection : Employ OV/AG-P99 respirators if aerosolization occurs .
  • Spill Management : Absorb with vermiculite and neutralize with 5% sodium bicarbonate .
    Note : Avoid skin contact—sulfinyl compounds may cause irritation or sensitization.

How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Advanced Research Question

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at –40°C .
  • Isotopic Labeling : Use ¹³C-labeled analogs to confirm assignments in crowded spectral regions .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) .

What role does this compound play in studying enzyme inhibition mechanisms?

Advanced Research Question

  • Acetylcholinesterase (AChE) Studies : Analogous sulfinyl esters (e.g., piperazine derivatives) act as non-competitive inhibitors, increasing acetylcholine levels in vitro .
  • Mechanistic Probes : Modify the sulfinyl group to assess steric/electronic effects on binding affinity via kinetic assays (e.g., IC₅₀ determination) .

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